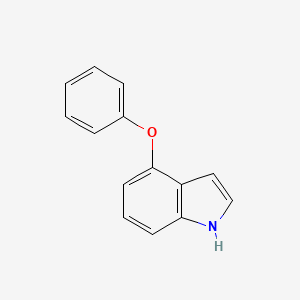![molecular formula C7H13NO B11828359 [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,6S)-3-azabicyclo[410]heptan-1-yl]methanol is a bicyclic compound featuring a unique azabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au), which facilitate the formation of the bicyclic structure . The reaction conditions often include elevated temperatures and specific atmospheres to ensure the desired product is obtained efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, often facilitated by bases or acids depending on the desired product.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure and are used in various organic transformations.
3-Azabicyclo[3.1.1]heptanes: These compounds are structurally related and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol is unique due to its specific stereochemistry and the presence of the azabicyclo moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-6(7)1-2-8-4-7/h6,8-9H,1-5H2/t6-,7-/m1/s1 |
Clé InChI |
PBCIFDRNDWGJDE-RNFRBKRXSA-N |
SMILES isomérique |
C1CNC[C@@]2([C@H]1C2)CO |
SMILES canonique |
C1CNCC2(C1C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
![Carbamic acid, N-[(1S)-2-(3,4-difluorophenyl)-1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11828328.png)

![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)


![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)
![(1E,3R)-1-Iodo-3-(tert-butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butene](/img/structure/B11828354.png)
![(2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2-methoxypropan-2-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11828357.png)
